2-Amino-3-cyclobutylpropan-1-ol hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is primarily recognized for its role in medicinal chemistry and pharmacology, where it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
This compound can be synthesized through various chemical reactions involving cyclobutane derivatives and amino alcohols. The hydrochloride salt form is often utilized to enhance the solubility and stability of the compound in aqueous solutions, which is crucial for biological studies and applications.
2-Amino-3-cyclobutylpropan-1-ol hydrochloride belongs to the class of amino alcohols. Amino alcohols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH), making them significant in pharmaceutical chemistry due to their ability to interact with biological systems.
The synthesis of 2-Amino-3-cyclobutylpropan-1-ol hydrochloride can be achieved through several methods, including:
The synthesis typically requires controlled conditions, including temperature and pH, to ensure high yields and purity. The use of solvents such as ethanol or methanol may be employed during the reaction process to facilitate solubility and reactivity.
The molecular formula for 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is CHClNO. Its structure features a cyclobutane ring attached to a propanol backbone, with an amino group positioned on the second carbon atom.
2-Amino-3-cyclobutylpropan-1-ol hydrochloride can participate in various chemical reactions:
The reactivity of this compound largely depends on its functional groups, which can interact with electrophiles or nucleophiles under appropriate conditions. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining reaction pathways and yields.
In biological systems, 2-Amino-3-cyclobutylpropan-1-ol hydrochloride may function as a modulator or inhibitor of specific enzymes or receptors. Its mechanism of action likely involves:
Research into its specific mechanisms is ongoing, but preliminary studies suggest potential interactions with neurotransmitter systems, indicating its relevance in neuropharmacology.
2-Amino-3-cyclobutylpropan-1-ol hydrochloride has several potential applications:
The synthesis of 2-amino-3-cyclobutylpropan-1-ol hydrochloride typically originates from cyclobutane derivatives, leveraging established organic transformations. A common approach involves cyclobutylmethyl bromide as the key precursor, which undergoes nucleophilic substitution with phthalimide potassium salt to introduce a protected amine group. Subsequent hydrolysis yields the primary amine, which is then functionalized via azide displacement or cyanohydrin reaction to install the amino alcohol moiety [5]. Alternative routes employ malonic ester synthesis, where diethyl malonate is alkylated with cyclobutylmethyl bromide, followed by decarboxylation and reduction to yield the target scaffold [5].
The Mitsunobu reaction is pivotal for stereocontrolled C–N bond formation. As detailed in patent literature, trans-3-aminocyclobutan-1-ol derivatives can be synthesized using triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert stereochemistry at the hydroxyl-bearing carbon, enabling access to specific diastereomers [3]. Post-reduction and hydrochloride salt formation yield the final product with ≥98% purity, as confirmed by HPLC [1] [5].
Table 1: Key Synthetic Routes and Yields
Method | Key Reagents | Intermediate | Yield (%) |
---|---|---|---|
Gabriel Synthesis | Cyclobutylmethyl bromide, Phthalimide | N-(Cyclobutylmethyl)phthalimide | 65–72 |
Mitsunobu Functionalization | DEAD, PPh₃, N₂H₄ | Hydrazide adduct | 78–85 |
Reductive Amination | NaBH₄, Pd/C, H₂ | Amino alcohol free base | 90–95 |
Conformational restriction enhances binding affinity in target applications by reducing entropic penalties. For 2-amino-3-cyclobutylpropan-1-ol, ring fusion strategies lock the cyclobutyl and propanol moieties into rigid orientations. Research demonstrates that seven-membered lactone-fused derivatives improve shape complementarity to hydrophobic protein pockets (e.g., BCL6 BTB domain) by optimally filling space near residues like Val18 [10]. This design elevates ligand efficiency by >300-fold compared to flexible analogues [10].
The cyclopropane-cyclobutane fusion in (2S)-2-amino-3-cyclobutylpropan-1-ol (CAS# 1213883-19-2) exemplifies this approach. Density functional theory (DFT) calculations confirm that fused rings reduce rotatable bonds from 5 to 2, increasing rigidity [4]. X-ray crystallography validates closer surface contacts (3.2 Å vs. 4.1 Å in unfused analogues) with protein backbones like Cys53 [10].
Racemic synthesis (e.g., via Strecker or Gabriel protocols) delivers 2-amino-3-cyclobutylpropan-1-ol in high yield but low enantiopurity [5]. Resolution techniques address this: diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) or dynamic kinetic resolution with benzylamine isolates enantiopure (R)- or (S)-forms [8]. The (S)-enantiomer (CAS# 1213883-19-2) shows [α]₂₂/D = −22.8° (c = 1.2 in 1M HCl) and >99% ee by chiral HPLC [4] [7].
Challenges persist in cyclopropane ring stereochemistry. The strained cyclobutyl group promotes epimerization under acidic conditions, necessitating pH-controlled (pH 6–7) hydrogenation [8]. Enzymatic resolutions using lipase-catalyzed acetylation selectively modify the (R)-alcohol, leaving the (S)-enantiomer recoverable in 40% yield and 98% ee [7].
Scalability requires cost-effective catalysis and telescoped purification. Patent CN112608243A details a 5-step route from tetramethylene methanol (A) to nitro-paraffin (E), followed by hydrogenation and esterification, achieving 500g batches with 82% overall yield [3]. Continuous hydrogenation in fixed-bed reactors (Pd/Al₂O₃) minimizes catalyst leaching and enables 24/7 production [7].
Quality control integrates in-line FTIR to monitor nitro group reduction and automated pH titration for HCl salt crystallization. The final solid is lyophilized to afford >99.5% pure compound with residual solvents <300 ppm [1] [3]. Cold-chain transport (−20°C) stabilizes the hydrochloride salt against thermal degradation during distribution [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: